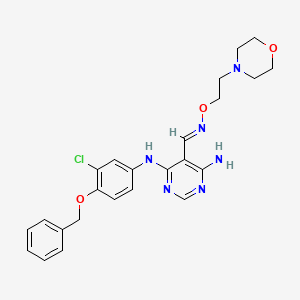
(E)-4-Amino-6-((4-(benzyloxy)-3-chlorophenyl)amino)pyrimidine-5-carbaldehyde O-(2-morpholinoethyl) oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-Amino-6-((4-(benzyloxy)-3-chlorophenyl)amino)pyrimidine-5-carbaldehyde O-(2-morpholinoethyl) oxime is a complex organic compound that belongs to the class of pyrimidine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-Amino-6-((4-(benzyloxy)-3-chlorophenyl)amino)pyrimidine-5-carbaldehyde O-(2-morpholinoethyl) oxime typically involves multiple steps, including the formation of the pyrimidine core, introduction of the amino and benzyloxy groups, and the final oxime formation. Common reagents used in these reactions include chlorinating agents, amines, and oxime-forming reagents under controlled conditions such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-4-Amino-6-((4-(benzyloxy)-3-chlorophenyl)amino)pyrimidine-5-carbaldehyde O-(2-morpholinoethyl) oxime can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often include specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
Medicinally, compounds like this are often investigated for their potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
Industrially, it might be used in the development of new materials or as a precursor for other valuable chemicals.
Mécanisme D'action
The mechanism of action of (E)-4-Amino-6-((4-(benzyloxy)-3-chlorophenyl)amino)pyrimidine-5-carbaldehyde O-(2-morpholinoethyl) oxime would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity and affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrimidine derivatives with different substituents. Examples might be:
- 4-Amino-6-(phenylamino)pyrimidine-5-carbaldehyde
- 4-Amino-6-(4-methoxyphenylamino)pyrimidine-5-carbaldehyde
Uniqueness
The uniqueness of (E)-4-Amino-6-((4-(benzyloxy)-3-chlorophenyl)amino)pyrimidine-5-carbaldehyde O-(2-morpholinoethyl) oxime lies in its specific substituents, which can confer unique biological activities and chemical reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C24H27ClN6O3 |
|---|---|
Poids moléculaire |
483.0 g/mol |
Nom IUPAC |
4-N-(3-chloro-4-phenylmethoxyphenyl)-5-[(E)-2-morpholin-4-ylethoxyiminomethyl]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C24H27ClN6O3/c25-21-14-19(6-7-22(21)33-16-18-4-2-1-3-5-18)30-24-20(23(26)27-17-28-24)15-29-34-13-10-31-8-11-32-12-9-31/h1-7,14-15,17H,8-13,16H2,(H3,26,27,28,30)/b29-15+ |
Clé InChI |
OZWCXTYQZRVEFW-WKULSOCRSA-N |
SMILES isomérique |
C1COCCN1CCO/N=C/C2=C(N=CN=C2NC3=CC(=C(C=C3)OCC4=CC=CC=C4)Cl)N |
SMILES canonique |
C1COCCN1CCON=CC2=C(N=CN=C2NC3=CC(=C(C=C3)OCC4=CC=CC=C4)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-N1-((1H-benzo[d]imidazol-2-yl)methyl)-N1-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine](/img/structure/B12969679.png)
![5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12969685.png)
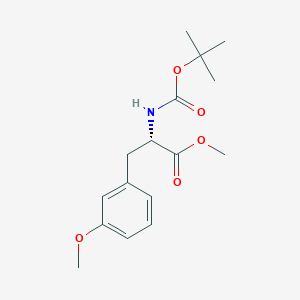
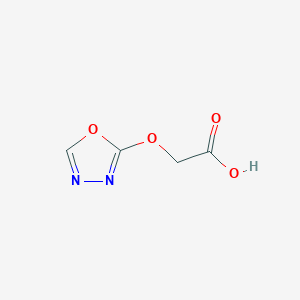
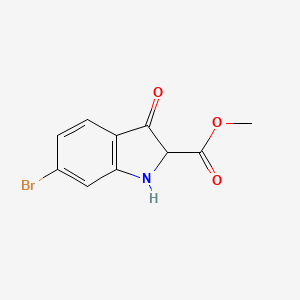
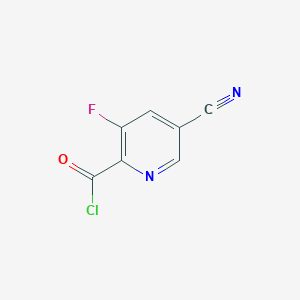
![1-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-one](/img/structure/B12969699.png)

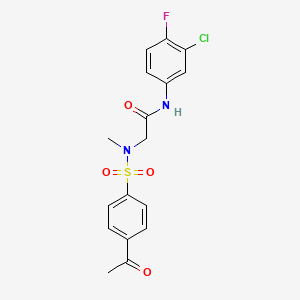
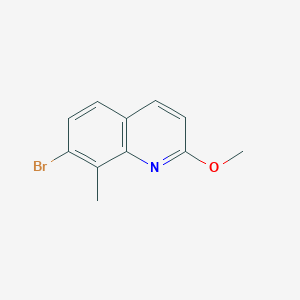
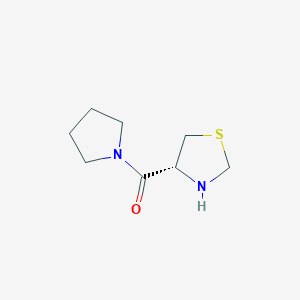
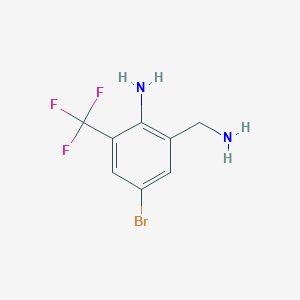
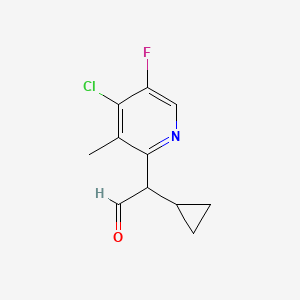
![5-(Benzo[b]thiophen-2-yl)pyrrolidin-2-one](/img/structure/B12969744.png)
